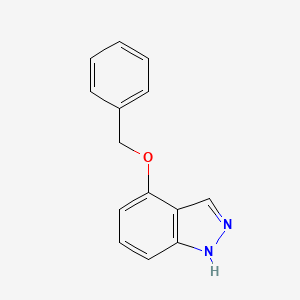

4-(Benzyloxy)-1h-indazole

描述

Historical Context and Evolution of Indazole Research

The study of indazole chemistry dates back to the 19th century. The indazole ring system was first described by Emil Fischer in the late 1800s. researchgate.net Early research focused on the fundamental synthesis and reactivity of the indazole core. Over the decades, interest in indazole derivatives has grown exponentially, driven by the discovery of their significant pharmacological potential. researchgate.net The development of new synthetic methodologies has allowed chemists to functionalize the indazole scaffold at various positions, leading to a vast library of derivatives. mdpi.comresearchgate.net This evolution has shifted the focus from basic chemical exploration to the rational design of indazole-based therapeutic agents targeting a wide array of diseases. hilarispublisher.comtandfonline.com Pharmaceutical industry interest has also spurred the development of efficient and scalable synthetic routes, including modern technologies like flow chemistry. researchgate.net

Pharmacological Significance and Therapeutic Relevance of Indazole Derivatives

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, as it forms the core of numerous compounds with a broad spectrum of biological activities. researchgate.nethilarispublisher.com These activities include anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antihypertensive properties. mdpi.comresearchgate.nettaylorandfrancis.com The planar nature of the ring system allows it to interact with various biological targets, particularly protein kinases, which are crucial in cellular signaling pathways. tandfonline.comrsc.orgrsc.org This has led to the successful development of several FDA-approved drugs and numerous candidates in clinical trials for conditions ranging from cancer to neurodegenerative disorders and cardiovascular diseases. nih.govnih.govmdpi.com

The versatility of the indazole ring allows for the incorporation of diverse functional groups, enabling the fine-tuning of pharmacological profiles. mdpi.com For instance, derivatives have been developed as serotonin (B10506) 5-HT3 receptor antagonists for managing chemotherapy-induced nausea, and as potent inhibitors of enzymes like nitric oxide synthase (NOS) and monoamine oxidase (MAO). tandfonline.comtaylorandfrancis.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pazopanib | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Tyrosine Kinase Inhibitor (VEGFR, PDGFR, FGFR, c-Kit) mdpi.comrsc.org |

| Axitinib | Oncology (Renal Cell Carcinoma) | Tyrosine Kinase Inhibitor (VEGFR) researchgate.netrsc.org |

| Niraparib | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | Poly (ADP-ribose) polymerase (PARP) inhibitor mdpi.comrsc.org |

| Benzydamine | Anti-inflammatory, Analgesic | Non-steroidal anti-inflammatory drug (NSAID) nih.govmdpi.com |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist nih.govhilarispublisher.com |

| Entrectinib | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Tyrosine Kinase Inhibitor (Trk, ROS1, ALK) researchgate.net |

Table 2: Selected Indazole Derivatives in Clinical or Preclinical Research

| Compound | Therapeutic Target/Indication | Research Finding |

|---|---|---|

| Linifanib | Oncology | Tyrosine Kinase Inhibitor rsc.orgrsc.org |

| YC-1 | Cardiovascular Disorders | Soluble guanylate cyclase (sGC) activator nih.govhilarispublisher.com |

| Gamendazole | Male Contraception | Affects Sertoli cell-germ cell adhesion |

| 7-nitro-1H-indazoles | Neurological Disorders | Potential for treating alcohol dependence; antioxidant properties hilarispublisher.com |

| Indazole Sulfonamides | Infectious Disease (Tuberculosis) | Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors tandfonline.com |

Research Trajectory of 4-(Benzyloxy)-1H-Indazole within Indazole Chemistry

Within the broader field of indazole chemistry, specific derivatives are often utilized as intermediates or building blocks for constructing more complex, biologically active molecules. This compound is a prime example of such a compound.

Current research primarily features this compound not as a final therapeutic agent, but as a key synthetic intermediate. Its chemical structure, which includes a reactive indazole core and a benzyloxy group at the 4-position, makes it a versatile precursor. The benzyloxy group can serve as a protecting group or as a point for further functionalization.

Academic and commercial sources list this compound and its halogenated variants, such as 4-(Benzyloxy)-3-iodo-1H-indazole and 4-(Benzyloxy)-6-fluoro-1H-indazole, as commercially available starting materials for chemical synthesis. ambeed.comlookchem.combldpharm.com Research has shown its utility in creating more elaborate structures. For example, derivatives of this compound have been used in the synthesis of:

Potential PET Radiotracers: A complex derivative, 3-(benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole, has been developed and studied as a potential positron emission tomography (PET) radiotracer for imaging acetylcholinesterase (AChE) levels in the brain, which is relevant for Alzheimer's disease research. tandfonline.comtandfonline.com

Antifungal Agents: The core structure has been incorporated into more complex molecules, such as 3-(3-(Benzyloxy)phenyl)-1-((1-methyl-1H-tetrazol-5-yl)methyl)-1H-indazole, which were synthesized as part of a program to develop antifungal agents targeting the cytochrome bc1 complex. scholaris.ca

Antibacterial Compounds: A highly substituted derivative, 3-piperazin-1-yl methyl-4-(4-trimethoxymethyl-benzyloxy)-1H-indazole, was found to exhibit good antibacterial activity against multidrug-resistant strains of Staphylococci and Enterococci. researchgate.net

These examples highlight that the primary role of this compound in the current scientific landscape is that of a foundational scaffold upon which more complex and biologically active molecules are built.

The focus on using this compound as a synthetic intermediate has left significant gaps in the understanding of the compound itself. There is a notable lack of published research investigating the intrinsic biological properties of this compound.

The key research gaps are:

Lack of Pharmacological Profiling: There is no comprehensive study on the standalone biological activity of this compound. Its potential effects across various assays (e.g., anticancer, anti-inflammatory, antimicrobial) have not been systematically evaluated.

Limited Mechanistic Studies: As its direct biological activity is unknown, no mechanistic studies have been performed to identify potential cellular targets or pathways that this compound might modulate.

Scarcity of Structure-Activity Relationship (SAR) Data: While its derivatives have been studied, the contribution of the simple 4-benzyloxy substitution to the biological activity of the resulting complex molecules is not well defined. A systematic exploration of simple substitutions on the this compound core is absent from the literature.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYOLSBHUABXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630903 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850364-08-8 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Benzyloxy 1h Indazole and Its Functionalized Analogues

Established Retrosynthetic Approaches to the Indazole Nucleus

The construction of the core indazole ring system is the foundational step in the synthesis of 4-(Benzyloxy)-1H-indazole. Several retrosynthetic strategies have been developed, broadly categorized into cyclocondensation and annulation reactions, transition-metal-catalyzed cyclizations, and intramolecular C-H amination methodologies.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions represent some of the most traditional and widely used methods for indazole synthesis. These reactions typically involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring. A common approach is the reaction of a hydrazine (B178648) derivative with a suitably substituted ortho-carbonyl compound on a benzene ring. For instance, the condensation of an o-nitrobenzaldehyde with a hydrazine, followed by reductive cyclization, can yield the indazole core. nih.gov A notable named reaction in this category is the Davis-Beirut reaction, which facilitates the synthesis of 2H-indazoles through an N-N bond-forming heterocyclization under either acidic or basic conditions from inexpensive starting materials. wikipedia.orgacs.orgaub.edu.lbnih.gov Although this reaction primarily yields 2H-indazoles, these can often be converted to the more thermodynamically stable 1H-indazoles. wikipedia.org

Another powerful strategy is the [3+2] cycloaddition or annulation reaction. This can involve the reaction of an aryne with a diazo compound. organic-chemistry.org The aryne, generated in situ, reacts with the 1,3-dipole of the diazo compound to form the indazole ring. This method allows for the synthesis of a variety of substituted indazoles depending on the precursors used.

A one-pot synthesis of 2H-indazoles has been reported using a mild condensation-Cadogan reductive cyclization. This method starts with commercially available ortho-nitrobenzaldehydes and anilines, which undergo condensation to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization promoted by tri-n-butylphosphine to afford the substituted 2H-indazole. nih.gov

| Reaction Type | Starting Materials | Key Features | Primary Product |

| Classical Condensation | o-Haloaryl ketones/aldehydes and hydrazines | One-pot procedures, often catalyzed by copper. wiley.com | 1H-Indazoles |

| Davis-Beirut Reaction | N-substituted 2-nitrobenzylamines | Inexpensive starting materials, metal-free. wikipedia.orgacs.org | 2H-Indazoles |

| [3+2] Annulation | Arynes and hydrazones/diazo compounds | Access to diverse substitutions. organic-chemistry.org | 1H-Indazoles |

| Cadogan Reductive Cyclization | o-Imino-nitrobenzenes | Mild, one-pot synthesis. nih.gov | 2H-Indazoles |

Transition-Metal-Catalyzed Cyclizations

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. wiley.combeilstein-journals.org These methods often involve intramolecular C-N or N-N bond formation facilitated by catalysts based on palladium, copper, or rhodium.

A common strategy involves the intramolecular cyclization of o-haloaryl hydrazones. For example, a copper-catalyzed Ullmann-type reaction between an o-bromoaryl oxime acetate (B1210297) and an amine can initiate the formation of the indazole ring. wiley.com Similarly, palladium-catalyzed intramolecular N-arylation of hydrazones derived from o-halobenzaldehydes is a well-established route. beilstein-journals.org

Synergistic rhodium/copper catalytic systems have been developed for the oxidative C-H amination and intermolecular cyclization of imidates with nitrosobenzenes to form 1H-indazoles. wiley.com Furthermore, rhodium(III)-catalyzed C-H activation and amination of ketoximes with aminating agents like anthranil (B1196931) can also produce indazole derivatives. wiley.com

| Catalyst System | Substrate Type | Reaction Type | Reference |

| Copper (CuI) | o-Bromoaryl ketones and N-acyl-N'-aryl hydrazine | Coupling and dehydrative intramolecular cyclization | wiley.com |

| Palladium (Pd) | o-Halobenzaldehyde hydrazones | Intramolecular N-arylation | beilstein-journals.org |

| Rhodium (III) / Copper (II) | Imidates and nitrosobenzenes | Oxidative C-H amination and cyclization | wiley.com |

Intramolecular C-H Amination Methodologies

Intramolecular C-H amination presents a highly atom-economical and direct approach to the indazole nucleus. This strategy avoids the need for pre-functionalized starting materials like ortho-haloarenes. These reactions typically proceed via the formation of a nitrogen-based reactive intermediate that attacks an unactivated C-H bond on the aromatic ring.

Copper-promoted oxidative intramolecular C-H amination of hydrazones is a notable example. This method is characterized by its mild reaction conditions and operational simplicity. beilstein-journals.org Silver(I)-mediated intramolecular oxidative C-H bond amination has also been shown to be effective for constructing a variety of 1H-indazoles. beilstein-journals.org

Regioselective Introduction of the Benzyloxy Moiety at Position 4

Once the indazole nucleus is formed, the next crucial step is the regioselective introduction of the benzyloxy group at the C4 position. This is most commonly achieved through the O-alkylation of a 4-hydroxyindazole precursor.

O-Alkylation Reactions on Hydroxyindazoles

The synthesis of this compound often proceeds via a 4-hydroxy-1H-indazole intermediate. The synthesis of 4-hydroxyindazoles can be accomplished through various routes, including the cyclization of appropriately substituted precursors. evitachem.comjmchemsci.com For example, processes for preparing 4-hydroxy indole (B1671886) and indazole compounds have been developed, which can then be alkylated. google.com

The O-alkylation of the 4-hydroxyindazole is typically achieved using a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. The choice of base and solvent is critical to ensure regioselectivity, favoring alkylation on the hydroxyl group over the nitrogen atoms of the indazole ring. Common bases used include potassium carbonate or sodium hydride. google.com Phase-transfer catalysis can also be employed for such Williamson ether syntheses. beilstein-journals.org

The regioselectivity of alkylation on phenols is well-documented, and similar principles apply to 4-hydroxyindazoles. The phenolic hydroxyl group is generally more acidic than the N-H protons of the indazole ring, facilitating its deprotonation and subsequent nucleophilic attack on the benzyl halide.

| Precursor | Reagent | Base/Catalyst | Key Consideration |

| 4-Hydroxy-1H-indazole | Benzyl bromide | K2CO3, NaH | Regioselectivity of O- vs. N-alkylation |

| 4-Hydroxy-1H-indazole | Benzyl chloride | Phase-Transfer Catalyst | Mild conditions, high yield |

Strategic Functional Group Interconversions

Beyond the direct alkylation of a hydroxyl group, the benzyloxy moiety can be introduced through strategic functional group interconversions (FGI). researchgate.net This approach offers flexibility if a 4-hydroxyindazole is not readily accessible or if other functional groups are already present on the molecule.

Scalable Synthetic Protocols for this compound Production

While specific process chemistry details for this compound are not extensively published, scalable synthetic strategies for analogous substituted indazoles have been developed, offering valuable insights into industrial-scale production. These methods prioritize safety, efficiency, cost-effectiveness, and high yield.

One prominent strategy for enhancing safety and control in large-scale synthesis is the adoption of continuous-flow technology. The classical batch synthesis of 1H-indazoles, often involving the condensation of o-fluorobenzaldehydes with hydrazine derivatives at high temperatures, can pose significant safety risks. clockss.org A continuous-flow approach mitigates these risks through superior heat and mass transfer, allowing for the efficient and controlled production of 1H-indazoles in a safer manner. clockss.org

For complex intermediates, process development often focuses on optimizing existing reactions for scale. A notable example is the development of a route to a fluorinated 1H-indazole, which involved a copper-catalyzed intramolecular Ullmann cyclization. nih.gov The initial laboratory-scale reaction was beset with challenges, including poor reactivity and significant thermal hazard concerns. nih.govresearchgate.net Through systematic process development involving high-throughput screening and statistical modeling, safe and optimal conditions were identified that delivered high-purity material in excellent yields, demonstrating a pathway from a problematic lab-scale reaction to a viable large-scale process. nih.govresearchgate.net

Other modern synthetic methods have also proven amenable to gram-scale synthesis, indicating their potential for larger-scale applications. The [3+2] cycloaddition between an in-situ generated benzyne (B1209423) and a diazo compound, for instance, has been used to produce a 1H-indazole derivative on a 4.98-gram scale. orgsyn.orgorgsyn.org Furthermore, patents have disclosed routes designed for industrial production, such as a multi-step sequence involving nitration, reduction of the nitro group, followed by diazotization and cyclization to form the 1H-indazole ring system, a pathway noted for its high yield and suitability for industrialization. google.com

| Scalable Method | Key Starting Materials | Primary Advantages for Scalable Production | References |

| Continuous-Flow Synthesis | o-Fluorobenzaldehydes, Hydrazine derivatives | Enhanced safety, superior process control, high efficiency. | clockss.org |

| Optimized Ullmann Cyclization | Hydrazone precursors (from directed metalation/formylation) | Overcomes reactivity and thermal hazard issues, high purity. | nih.govresearchgate.net |

| [3+2] Cycloaddition | o-Silylaryl triflates, Diazo compounds | Demonstrated gram-scale synthesis, practical route to core. | orgsyn.orgorgsyn.org |

| Patented Industrial Route | Substituted anilines | Short synthetic route, high overall yield. | google.com |

Chemoenzymatic and Asymmetric Synthetic Routes to Indazole Derivatives

The synthesis of chiral, functionalized indazoles is of significant interest for producing enantiomerically pure pharmaceuticals. Chemoenzymatic and asymmetric catalysis offer powerful tools to achieve this with high precision.

Chemoenzymatic Routes

Biocatalysis provides a highly selective and sustainable alternative to traditional chemical methods. Enzyme-driven processes can create complex chiral molecules under mild conditions. For example, a three-enzyme cascade has been developed to produce indole- and indazole-containing acyloin derivatives. semanticscholar.org This system utilizes a modified tryptophan synthase (PfTrpB6), an L-amino acid oxidase (LAAO), and another enzyme (NzsH) to convert indazole into its corresponding tryptophan analog, then to an indole-pyruvate derivative, and finally into the target acyloin. semanticscholar.org

The scalability of chemoenzymatic processes has been demonstrated in the synthesis of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid, a key intermediate for calcitonin gene-related peptide (CGRP) receptor antagonists. This synthesis was achieved using a combination of an (S)-amino acid deaminase and an (R)-transaminase, with the process successfully scaled up to a 78-liter reaction volume, yielding 85% of the desired product. researchgate.net

| Enzyme System | Substrate Type | Product Type | Key Research Finding | References |

| Tryptophan Synthase (mutant), L-Amino Acid Oxidase, NzsH | Indazole | Indazole-containing acyloin | Demonstrates a multi-enzyme cascade for functionalization. | semanticscholar.org |

| (S)-Amino Acid Deaminase, (R)-Transaminase | Keto-acid precursor of an indazole-amino acid | (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid | Highly stereoselective process scaled to 78 L. | researchgate.net |

Asymmetric Synthetic Routes

Asymmetric catalysis provides a direct route to enantiomerically enriched indazole derivatives. Various catalytic systems have been successfully employed.

Organocatalysis, for instance, has been used in the asymmetric synthesis of fused polycyclic indazoles. An aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes, followed by an intramolecular cyclization, yields enantioenriched fused indazole architectures with high stereocontrol. acs.org

Transition metal catalysis offers a broad range of transformations. A notable example is the copper-hydride (CuH) catalyzed C3-allylation of N-(benzoyloxy)indazoles. This method allows for the synthesis of C3-allylated indazoles bearing a quaternary stereocenter in high yield and with excellent enantioselectivity (up to 99% ee). mit.edu This strategy employs an umpolung approach, where the indazole acts as an electrophile rather than a nucleophile. mit.edu Nickel-catalyzed enantioconvergent couplings have also been developed to produce chiral dialkyl carbinamines, with one example incorporating an indazole moiety, demonstrating broad functional group tolerance on a gram scale. nih.gov

Furthermore, synthetic strategies have been devised to build complex, stereochemically diverse heterocyclic systems fused to an indazole core. One such approach involves a Smiles rearrangement to form the indazole, followed by a late-stage aza-Michael addition to construct fused piperazine (B1678402) or morpholine (B109124) rings, yielding unique and enantiomerically pure scaffolds. nih.gov

| Catalyst System / Method | Reaction Type | Substrate(s) | Product | Key Finding | References |

| Organocatalysis (Chiral Amine) | Aza-Michael / Cyclization Cascade | 1H-Indazole-7-carbaldehyde, α,β-Unsaturated aldehyde | Enantioenriched Fused Polycyclic Indazole | Creates complex fused systems with high enantioselectivity. | acs.org |

| CuH / Chiral Ligand (Ph-BPE) | Asymmetric C3-Allylation | N-(Benzoyloxy)indazole, 1,1-Disubstituted allene | C3-Allylated Indazole with Quaternary Center | High yields and excellent enantioselectivity (up to 99% ee). | mit.edu |

| Ni / Chiral Ligand | Enantioconvergent Substitution | α-Phthalimido alkyl chloride, Alkylzinc reagent | Indazole-containing Chiral Dialkyl Carbinamine | Versatile method with broad scope, demonstrated on gram-scale. | nih.gov |

| Multi-step Chemical Synthesis | Smiles Rearrangement / aza-Michael Addition | Chiral diamines/amino alcohols | Enantiopure Indazolo-piperazines/morpholines | Builds stereochemically diverse fused heterocyclic scaffolds. | nih.gov |

Chemical Reactivity and Derivatization of the 4 Benzyloxy 1h Indazole Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring system can undergo both electrophilic and nucleophilic substitution, although its reactivity differs from simple bicyclic aromatic compounds like indole (B1671886) due to the presence of two nitrogen atoms. The lone pairs on the nitrogen atoms make the ring system generally electron-rich and susceptible to electrophilic attack. However, the precise site of reaction—N1, N2, or C3—is highly dependent on the reaction conditions and the nature of the substituents on the ring.

The alkylation of the indazole NH group is a fundamental transformation that typically yields a mixture of N1 and N2 isomers. researchgate.net The regioselectivity of this reaction is a critical aspect, as the biological activity of N-substituted indazoles often depends on the position of the substituent. The outcome is influenced by a combination of steric and electronic effects of existing substituents, the choice of base and solvent, and the nature of the alkylating agent. acs.org

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. acs.orgresearchgate.net This thermodynamic preference can be exploited to favor the N1-substituted product. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. acs.orgresearchgate.net In contrast, different conditions can favor the N2 isomer. For example, substituents at the C7 position, such as -NO2 or -CO2Me, have been shown to direct alkylation to the N2 position with high selectivity. acs.org

A comprehensive study on methyl 5-bromo-1H-indazole-3-carboxylate highlighted how reagent control can dictate regioselectivity. Density Functional Theory (DFT) calculations suggest that a chelation mechanism involving cesium ions favors the formation of N1-substituted products, while other non-covalent interactions drive the reaction toward N2-alkylation. researchgate.net

N-acylation of indazoles is also a common derivatization. It has been suggested that N-acylation often leads to the N1-substituted regioisomer, potentially through an isomerization process where an initially formed N2-acylindazole rearranges to the more thermodynamically stable N1 product. researchgate.net

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH / THF | >99% N1 | acs.org |

| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH / THF | >99% N1 | acs.org |

| 7-Nitro-1H-indazole | Alkyl bromide | NaH / THF | ≥96% N2 | acs.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | 38:46 (N1:N2) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The C3 position of the indazole ring is generally less nucleophilic than the nitrogen atoms, making its direct functionalization more challenging. researchgate.net Consequently, many strategies involve pre-functionalization or the use of specific catalytic systems to achieve C3 substitution. mdpi.com

Halogenation : The introduction of a halogen atom at the C3 position is a valuable strategy, as it provides a handle for subsequent cross-coupling reactions. chim.it Iodination is commonly performed on N1-protected indazoles or unprotected indazoles using iodine (I2) under basic conditions (e.g., KOH in DMF). chim.it Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. chim.it

Alkylation : Direct C3-alkylation is rare due to the low nucleophilicity of the C3 carbon. chim.it One innovative approach utilizes an "umpolung" strategy, where an N-(benzoyloxy)indazole acts as an electrophile in a copper-hydride (CuH) catalyzed reaction with allenes to yield C3-allyl-1H-indazoles. Other methods involve regioselective C3-zincation of N1-protected indazoles followed by reaction with an electrophile. chim.it

Arylation : C3-arylation is a key method for creating complex indazole derivatives. Palladium-catalyzed direct C-H arylation has been developed, though it can require specific ligands (like 1,10-phenanthroline) and conditions to overcome the low reactivity of the C3 C-H bond. researchgate.netnih.gov An alternative route involves C3-halogenation followed by a Suzuki-Miyaura cross-coupling reaction, which often requires protection of the indazole N-H group. mdpi.com

Acylation : C3-acylation can be accomplished through a metalation strategy. For instance, regioselective zincation of N1-Boc protected indazole at the C3 position, followed by transmetalation and reaction with an acyl chloride, provides the corresponding 3-acylindazole. chim.it

Nitration : Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it The synthesis of 3,7-dinitro-1H-indazole has also been reported, proceeding through a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

Amination : While examples for 1H-indazoles are limited, C3-amination of 2H-indazoles has been achieved through methods like organophotoredox-catalyzed oxidative coupling and electrochemical processes. chim.it Silver-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to various 3-substituted 1H-indazoles. nih.gov

Borylation : C3-borylation introduces a versatile boronate ester group, which is a key intermediate for Suzuki-Miyaura couplings. Regioselective iridium-catalyzed borylation of N-substituted 1H-indazoles with bis(pinacolato)diboron (B136004) (B2Pin2) has been reported. chim.it

Modifications of the Benzyloxy Side Chain

The benzyloxy group at the C4 position serves as both a key structural feature and a protecting group for the 4-hydroxyl functionality. Its modification through cleavage or derivatization expands the synthetic utility of the scaffold.

The removal of the benzyl (B1604629) group to unmask the 4-hydroxyl group is a common synthetic step. The stability of benzyl ethers allows for a range of deprotection methods, the choice of which depends on the functional group tolerance of the rest of the molecule.

Oxidative Cleavage : Dichlorodicyanoquinone (DDQ) is a reagent used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. While simple benzyl ethers are generally more robust, they can be cleaved under these conditions, often requiring more forcing conditions or longer reaction times. organic-chemistry.org

Lewis Acid-Mediated Cleavage : Strong Lewis acids can effect the cleavage of benzyl ethers. Boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2) has been reported as a mild and selective reagent for this purpose, tolerating a variety of other functional groups. organic-chemistry.org

Catalytic Hydrogenation : The most common method for benzyl ether deprotection is palladium-catalyzed hydrogenation (e.g., H2, Pd/C). This method is highly efficient but is not compatible with other reducible functional groups like alkenes, alkynes, or nitro groups. In such cases, transfer hydrogenation using a hydrogen source like 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.org

While the benzyl group is often removed, it can also be functionalized directly. The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents. Standard aromatic substitution reactions can be applied, although the reactivity will be influenced by the ether oxygen, which is an ortho-, para-directing activator.

Electrophilic Aromatic Substitution : Reactions such as nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), sulfonation (SO3/H2SO4), and Friedel-Crafts alkylation or acylation can be performed on the benzyl ring. masterorganicchemistry.com The directing effect of the ether linkage would favor substitution at the ortho and para positions of the benzyl group's phenyl ring.

Benzylic Functionalization : The benzylic CH2 group is activated for various transformations. For example, benzylic C-H bonds can be oxidized to alcohols or ketones under specific catalytic conditions. acs.org They can also undergo substitution reactions. organic-chemistry.org These modifications can introduce new functional groups or connection points on the side chain.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. Several key transformations of the indazole scaffold have been investigated using computational and experimental methods.

N-Alkylation : The regioselectivity of N-alkylation has been studied using Density Functional Theory (DFT). For methyl 5-bromo-1H-indazole-3-carboxylate, calculations revealed that N1-alkylation proceeds through a cesium-chelated transition state, which is lower in energy. In contrast, N2-alkylation is favored through a transition state stabilized by non-covalent interactions between the solvent (DMF) and the substrate. The N1 and N2 partial charges and Fukui indices calculated via natural bond orbital (NBO) analyses further support these proposed pathways. The high selectivity observed in some N1-alkylation reactions is also attributed to thermodynamic control, where the reaction favors the most stable product isomer.

C3-Functionalization : The mechanism of the CuH-catalyzed C3-allylation of N-(benzoyloxy)indazoles has been elucidated by DFT calculations. The study suggests that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. The observed enantioselectivity is determined by steric interactions between the ligand and the substrate in this transition state.

Cadogan and Davis-Beirut Reactions : Mechanistic studies on the synthesis of 2H-indazoles have provided evidence for the involvement of 2H-indazole N-oxides as competent intermediates. The isolation of these N-oxides under ambient conditions has significant implications for the mechanistic models of both the Cadogan and Davis-Beirut reactions, suggesting that pathways not involving nitrene generation are plausible.

Stereoselective Synthesis and Chiral Induction in Indazole Derivatives

The development of methods for the stereoselective synthesis of indazole derivatives is crucial for accessing enantiopure compounds for pharmaceutical applications. A significant challenge in this area has been the direct and asymmetric functionalization of the C3 position of the indazole ring. Conventional approaches often struggle with controlling stereochemistry at this position due to the inherent reactivity of the indazole nucleus. However, recent advances in catalysis have provided powerful tools for achieving high levels of chiral induction in the synthesis of C3-substituted indazoles.

A particularly effective strategy involves an "umpolung" or polarity reversal approach, where the typically nucleophilic indazole is converted into an electrophilic species. This is achieved by activating the N1 position with a group like a benzoyloxy moiety. This activation renders the C3 position susceptible to attack by nucleophiles generated in situ from a catalyst system.

One of the most successful examples of this strategy is the copper hydride (CuH)-catalyzed enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles. mit.educhemrxiv.orgnih.gov This method allows for the construction of a C3-quaternary chiral center with high levels of enantioselectivity. mit.eduacs.org The reaction typically employs a copper(I) salt with a chiral phosphine (B1218219) ligand, such as Ph-BPE, and a silane (B1218182) as the hydride source. The catalytic cycle generates a chiral copper-allyl intermediate that then reacts with the N-activated indazole electrophile.

While the published research on this methodology has explored a range of substituents on the indazole ring, including methoxy (B1213986), fluoro, and chloro groups, the direct application to a 4-(benzyloxy)-1H-indazole scaffold has not been explicitly detailed. Nevertheless, the reaction's broad tolerance for various functional groups, particularly its success with the electronically similar 4-methoxy substituent, strongly indicates its applicability for the stereoselective synthesis of this compound derivatives. mit.edu

The enantioselectivity of the reaction is determined during the nucleophilic addition of the indazole to the copper-allyl complex. mit.edunih.gov Density functional theory (DFT) calculations suggest that this key step proceeds through a highly organized, six-membered Zimmerman-Traxler-type transition state. mit.educhemrxiv.orgnih.gov The stereochemical outcome is dictated by steric interactions between the chiral ligand, the substrate, and the pseudoaxial substituent within this transition state, ensuring a highly controlled facial selectivity. mit.edunih.govresearchgate.net

The power of this method is demonstrated by its consistent high performance across various substrates, as shown in the following representative data.

| Indazole Electrophile (Substituent) | Allene Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Unsubstituted | 1-phenyl-1-methylallene | 3-(1-methyl-1-phenylallyl)-1H-indazole | 84 | 97 | mit.edu |

| 4-Methoxy | 1-phenyl-1-methylallene | 3-(1-methyl-1-phenylallyl)-4-methoxy-1H-indazole | 78 | 97 | mit.edu |

| 5-Chloro | 1-phenyl-1-methylallene | 3-(1-methyl-1-phenylallyl)-5-chloro-1H-indazole | 88 | 96 | mit.edu |

| 6-Chloro | 1-phenyl-1-methylallene | 3-(1-methyl-1-phenylallyl)-6-chloro-1H-indazole | 85 | 98 | mit.edu |

| Unsubstituted | 1-(furan-2-yl)-1-methylallene | 3-(1-(furan-2-yl)-1-methylallyl)-1H-indazole | 76 | 98 | mit.edu |

This CuH-catalyzed C3-allylation represents a state-of-the-art method for inducing chirality in indazole derivatives, providing a clear and promising pathway for the stereoselective synthesis of chiral compounds based on the this compound scaffold.

Biological Activities and Pharmacological Applications of 4 Benzyloxy 1h Indazole and Its Derivatives

Anti-cancer Agents

Derivatives of the indazole nucleus are integral to the development of various anti-cancer therapies. nih.govnih.gov Several indazole-based drugs have received FDA approval and are used in clinical settings. nih.gov The anti-tumor activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. nih.gov

Tyrosine Kinase Inhibitors (e.g., VEGFR, PDGF, MEK)

A significant mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of tyrosine kinases. nih.gov These enzymes play a crucial role in cell signaling and are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key targets in anti-angiogenic therapies. nih.govnih.gov

Derivatives of 1H-indazole have been identified as potent inhibitors of multiple receptor tyrosine kinases. For instance, Pazopanib, an FDA-approved drug containing an indazole moiety, is a multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit. nih.gov Similarly, Axitinib is another indazole-based inhibitor of VEGFR. mdpi.com The development of small molecule tyrosine kinase inhibitors often involves the use of the indazole scaffold to effectively block VEGF/VEGFR signaling pathways, which are critical for tumor angiogenesis. nih.govdrugs.com

Research has shown that certain 1H-indazole derivatives can act as multi-kinase inhibitors, targeting c-Kit, PDGFRβ, and FLT3. nih.gov Furthermore, some derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) kinases, including the T790M mutant, which is associated with drug resistance. nih.gov The versatility of the indazole structure allows for the design of inhibitors targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2). nih.gov

| Compound/Drug | Target Kinases | Therapeutic Application |

|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma |

| Axitinib | VEGFR | Renal Cell Carcinoma |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | c-Kit, PDGFRβ, FLT3 | Preclinical |

| Linifanib | Multi-targeted Tyrosine Kinases | Preclinical |

Cell Proliferation Inhibition and Apoptosis Induction

Indazole derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. nih.gov For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov One particular compound, 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov

The mechanism of action for these compounds often involves the induction of apoptosis, or programmed cell death. nih.gov Treatment of the breast cancer cell line 4T1 with compound 2f, an indazole derivative, led to the inhibition of cell proliferation and colony formation. nih.gov This was accompanied by a dose-dependent increase in apoptosis, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov Another study found that compound 6o was confirmed to affect apoptosis and the cell cycle, potentially by inhibiting Bcl2 family members. nih.gov The ability of synthetic flavonols with benzyloxy groups to induce apoptosis in human leukemia cells further underscores the potential of this chemical moiety in cancer therapy. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 2f | 4T1 (Breast Cancer) | 0.23–1.15 (range across several lines) |

| 3',4'-dibenzyloxyflavonol | HL-60 (Leukemia) | 0.8 |

Molecular Targets and Signaling Pathways

The anti-cancer activity of indazole derivatives is linked to their interaction with various molecular targets and signaling pathways. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target. nih.gov A series of 3-amino-1H-indazole derivatives were found to exhibit broad-spectrum antiproliferative activity by targeting this pathway. nih.gov

One of the synthesized compounds, W24, demonstrated potent activity against four cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies revealed that W24 inhibited cell proliferation by affecting DNA synthesis, inducing G2/M cell cycle arrest, and promoting apoptosis. nih.gov These effects were mediated by the regulation of Cyclin B1, BAD, and Bcl-xL, as well as changes in intracellular reactive oxygen species and mitochondrial membrane potential. nih.gov Furthermore, compound 6o was suggested to exert its effects through the p53/MDM2 pathway. nih.gov

Anti-inflammatory Properties

Indazole and its derivatives have been investigated for their anti-inflammatory potential. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes involved in the inflammatory cascade. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. The inhibition of COX-2 is a major target for anti-inflammatory drugs.

Studies have shown that indazole derivatives can inhibit COX-2. nih.govresearchgate.net The anti-inflammatory activity of investigated indazoles may be attributed to their interaction with cyclooxygenase-2, as well as cytokines and reactive oxygen species. nih.gov For instance, Indazole-Cl, an ERβ-specific agonist, was found to inhibit hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells. nih.gov This suggests a potential role for indazole derivatives in managing inflammatory conditions associated with hypoxia. nih.gov The development of selective COX-2 inhibitors containing different heterocyclic scaffolds, including oxazoles, highlights the ongoing efforts to identify novel anti-inflammatory agents. nih.gov

Anti-infective Agents

The therapeutic applications of indazole derivatives extend to the treatment of infectious diseases. nih.govresearchgate.net Research has explored their efficacy against various pathogens.

A series of 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles were identified as potent antitubercular agents against Mycobacterium tuberculosis. nih.gov Several of these compounds exhibited significant activity, with minimum inhibitory concentration (MIC) values as low as 0.61 μg/mL, which is comparable to standard anti-tubercular drugs. nih.gov These compounds were also screened against other bacteria and fungi, with some showing good antifungal activity against Aspergillus fumigatus, a fungus responsible for lung infections. nih.gov

Central Nervous System (CNS) Activity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease. researchgate.netbiointerfaceresearch.com

Several heterocyclic compounds, including derivatives of benzisoxazole and benzoxazole, have been identified as potent and selective inhibitors of cholinesterases. nih.govmdpi.com For example, a series of N-benzylpiperidine benzisoxazoles displayed potent in vitro inhibition of AChE with IC50 values in the nanomolar range (0.8-14 nM). nih.gov One derivative from this series exhibited outstanding selectivity for AChE over BuChE, with a selectivity ratio of over 1000-fold. nih.gov While specific studies on 4-(benzyloxy)-1H-indazole as a cholinesterase inhibitor are not detailed in the provided results, the proven activity of structurally related heterocycles suggests that the indazole scaffold could be a valuable template for designing new CNS-active agents.

| Compound/Derivative Class | Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| N-benzylpiperidine benzisoxazole (Compound 1j) | AChE | 0.8 nM | nih.gov |

| N-benzylpiperidine benzisoxazole (Compound 1g) | AChE | 3 nM | nih.gov |

| Naphthoxazole derivative (Compound 8) | AChE | 0.058 µM | mdpi.com |

| Benzimidazole-hydrazone derivative | AChE | 11.8-61.8 µM | biointerfaceresearch.com |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Derivatives of this compound have been investigated for their potential to inhibit monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of neuropsychiatric and neurodegenerative disorders. nih.gov The benzyloxy group, in particular, has been identified as a crucial pharmacophore for conferring selectivity and potency, especially for the MAO-B isoform. nih.gov Research has shown that the position of the benzyloxy group on an aromatic ring can significantly influence inhibitory activity, with para-substitution often enhancing MAO-B inhibition. nih.gov

Studies on various scaffolds incorporating the benzyloxy moiety have demonstrated significant inhibitory effects. For instance, a series of isatin-based benzyloxybenzaldehyde derivatives were synthesized and evaluated, with some compounds showing highly potent and competitive inhibition of MAO-B. nih.gov Similarly, chalcone (B49325) structures featuring a para-benzyloxy substitution on one of the phenyl rings were found to be potent and selective MAO-B inhibitors. nih.gov Other research on 4-(benzyloxy)phenyl derivatives revealed compounds with high inhibitory activity against MAO-A, demonstrating a reversible mode of action. researchgate.net The inhibition of MAO-B is considered a key strategy in managing Parkinson's disease, as it prevents the degradation of dopamine (B1211576) and can elevate synaptic dopamine levels. nih.gov

The data below summarizes the inhibitory activity of several benzyloxy-containing compounds against MAO-A and MAO-B.

| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

| ISB1 | MAO-B | IC₅₀: 0.124 ± 0.007 µM; Kᵢ: 0.055 ± 0.010 µM | nih.gov |

| ISFB1 | MAO-B | IC₅₀: 0.135 ± 0.002 µM; Kᵢ: 0.069 ± 0.025 µM | nih.gov |

| B10 (Chalcone) | hMAO-B | IC₅₀: 0.067 µM | nih.gov |

| B15 (Chalcone) | hMAO-B | IC₅₀: 0.12 µM | nih.gov |

| C14 | MAO-A | IC₅₀: 7.91 ± 0.08 µM | researchgate.net |

| C6 | MAO-A | IC₅₀: 8.45 ± 0.19 µM | researchgate.net |

| 7a (Benzisoxazole) | MAO-B | IC₅₀: 0.017 µM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Serotonin (B10506) Receptor Modulation

The indazole scaffold is a key structural component in the development of ligands that modulate serotonin (5-HT) receptors, which are implicated in various central nervous system disorders. nih.gov Derivatives have been designed as multi-target agents with affinities for different serotonin receptor subtypes, including 5-HT₁ₐ and 5-HT₂ₐ. nih.gov

In one study, a series of novel compounds based on indazole and piperazine (B1678402) scaffolds were synthesized and evaluated for their potential as treatments for schizophrenia. nih.gov The research identified that specific substitutions on the phenyl-piperazine portion of the molecule influenced the binding affinity for the 5-HT₁ₐ receptor. Notably, compounds with ortho-phenyl electron-donating substituents, such as a methylthio group, were found to be the most active. nih.gov Conversely, introducing electron-withdrawing groups at the same position led to a decrease in binding affinity. nih.gov

While not indazoles, structurally related 4,5,6,7-tetrahydro-1H-benzimidazole derivatives have been shown to be potent and selective 5-HT₃ receptor antagonists. nih.gov This highlights the versatility of such bicyclic aromatic nitrogen heterocycles in interacting with serotonin receptors. In these benzimidazole (B57391) compounds, the stereochemistry was a critical determinant of affinity, with the R-isomers being significantly more potent than the corresponding S-isomers. nih.gov

Therapeutic Potential for Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The structural features of this compound and its derivatives make them promising candidates for the development of therapeutics for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Their therapeutic potential stems from their ability to interact with multiple pathological targets simultaneously. nih.gov

For Parkinson's disease, the primary mechanism involves the inhibition of MAO-B, which, as previously discussed, prevents the breakdown of dopamine in the brain. nih.govnih.gov Potent, selective, and reversible MAO-B inhibitors derived from these scaffolds are considered promising therapeutic agents. nih.gov

In the context of Alzheimer's disease, a multi-target approach is often pursued. nih.gov Indazole derivatives have been developed that exhibit inhibitory activity against several key enzymes implicated in Alzheimer's pathology:

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy to manage the cognitive symptoms of Alzheimer's. nih.govresearchgate.net Certain 5-substituted indazole derivatives have shown significant inhibitory activity against both enzymes. nih.gov

Beta-secretase (BACE1): This enzyme is involved in the production of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of Alzheimer's patients. nih.govnih.gov Indazole derivatives have been identified that can inhibit BACE1. nih.gov

Glutaminyl cyclase (QC): QC catalyzes the formation of a particularly toxic form of amyloid-β called pyroglutamate (B8496135) Aβ (pE-Aβ), which is a factor in the early stages of the disease. ewha.ac.kr Potent indazole-based QC inhibitors have been discovered, with some derivatives showing IC₅₀ values in the low nanomolar range, significantly reducing pE-Aβ levels in animal models. ewha.ac.kr

Furthermore, some of these indazole derivatives have demonstrated additional neuroprotective properties, including anti-inflammatory effects and the ability to protect neurons from Aβ-induced cell death. nih.gov

| Derivative Class | Therapeutic Target(s) | Disease Relevance | Reference |

| 5-Substituted Indazoles | AChE, BuChE, BACE1 | Alzheimer's Disease | nih.gov |

| Isatin-Benzyloxy Derivatives | MAO-B | Parkinson's Disease | nih.gov |

| N-(3-methylindazole-6-yl)ureas | Glutaminyl Cyclase (QC) | Alzheimer's Disease | ewha.ac.kr |

This table is interactive. Click on the headers to sort the data.

Metabolic Disorder Therapies

Indazole-based compounds have emerged as a promising class of therapeutic agents for the treatment of metabolic disorders, particularly type 2 diabetes mellitus. Their utility stems from their ability to modulate key proteins involved in glucose homeostasis.

The glucagon (B607659) receptor (GCGR) is a key target for controlling hyperglycemia in type 2 diabetes. nih.gov Antagonism of this receptor can inhibit glucagon-induced glucose production in the liver. nih.gov Novel and potent series of indazole-based compounds have been discovered as glucagon receptor antagonists (GRAs). nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds, focusing on modifications at the C3 and C6 positions of the indazole core. nih.gov This research has led to the identification of multiple potent GRAs with excellent in vitro profiles. nih.gov For example, indazole-based β-alanine derivatives were developed as potent GCGR antagonists, with specific compounds demonstrating significant inhibition of glucagon-mediated blood glucose increase in animal models following oral administration. nih.gov One such GRA, compound 16d, was found to be orally active in blunting glucose excursion in a glucagon challenge model in mice. nih.gov

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. nih.gov Small molecules that allosterically activate GK can enhance glucose-dependent insulin (B600854) secretion and hepatic glucose uptake, offering a therapeutic strategy for type 2 diabetes. nih.gov

A novel class of 1,4-disubstituted indazoles has been identified as potent glucokinase activators (GKAs). sunyempire.edu Through a process of scaffold morphing and structure-based drug design, researchers developed indazole derivatives that effectively activate the GK enzyme in both enzymatic and cellular assays. sunyempire.edu Lead compounds from this series demonstrated significant anti-diabetic efficacy in oral glucose tolerance tests in rodent models of type 2 diabetes. sunyempire.edu

Immunomodulatory Effects (e.g., MCP-1 synthesis inhibition)

Indazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. Research has shown that indazole and its derivatives can inhibit key mediators of the inflammatory response. researchgate.net Studies have revealed that these compounds can dose-dependently inhibit carrageenan-induced paw edema, a classic model of acute inflammation. researchgate.net

The mechanism behind this anti-inflammatory action involves the inhibition of pro-inflammatory enzymes and cytokines. researchgate.net Indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) in a concentration-dependent manner. researchgate.net Furthermore, they can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Some 5-substituted indazole derivatives have also been found to reduce the production of nitric oxide (NO) in cells stimulated with lipopolysaccharide (LPS). nih.gov

A structurally related compound, 4-(Benzyloxy)phenol (4-BOP), has also been studied for its immunomodulatory activity. nih.gov This compound was found to modulate host immune responses in mycobacteria-infected cells by increasing the expression of the anti-inflammatory cytokine IL-35 and its receptor. nih.gov This activity ultimately led to enhanced intracellular bacterial clearance by promoting phagosome-lysosome fusion. nih.gov These findings collectively suggest that the indazole scaffold and its related benzyloxy structures possess significant potential for modulating the immune system and treating inflammatory conditions. researchgate.net

Structure-Biological Activity Correlations

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects. nih.govnih.gov The biological activity of indazole derivatives is highly dependent on the substitution pattern around the bicyclic ring system. The nature, size, and position of various functional groups play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. Structure-activity relationship (SAR) studies are therefore crucial in optimizing lead compounds for therapeutic applications. nih.govnih.gov

While specific and extensive SAR studies focusing exclusively on the this compound scaffold are not widely detailed in the available literature, valuable insights can be drawn from broader studies on substituted indazoles. The substituent at the 4-position of the indazole ring has been shown to be a key determinant of biological activity. nih.gov For instance, in a series of indazole arylsulfonamides developed as CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that methoxy (B1213986) or hydroxyl groups at the C4-position resulted in more potent compounds. acs.org This suggests that an oxygen-containing substituent at this position is favorable for activity, likely by engaging in hydrogen bonding or other specific interactions within the receptor's binding site. The benzyloxy group, being a larger ether substituent, would offer different steric and electronic properties compared to a methoxy group, which could influence binding affinity and selectivity.

In addition to the C4-position, modifications at other positions of the indazole ring have been systematically explored to establish SAR trends for various biological targets.

Substitution at C3-Position: The C3-position is frequently modified in many biologically active indazoles. For a series of 3-substituted 1H-indazoles investigated as indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at this position was found to be crucial for potent inhibitory activity. nih.gov

Substitution at C5-Position: In a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides designed as inhibitors of tyrosine threonine kinase (TTK), modifications at the C5 position were critical. These derivatives demonstrated single-digit nanomolar inhibitory activity, highlighting the importance of the carboxamide group at this position for potent and selective inhibition. nih.gov

Substitution at C6-Position: The C6-position is another key site for modification. In the development of fibroblast growth factor receptor (FGFR) inhibitors, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized. SAR studies revealed that specific substitutions at both the C4 and C6 positions were essential for achieving high potency. For example, the compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide showed potent FGFR1 inhibitory activity with an IC50 value of 30.2 ± 1.9 nM. nih.gov This underscores the synergistic effect of substitutions at multiple positions on the indazole core.

The table below summarizes key structure-activity relationship findings for various indazole derivatives based on available research.

| Indazole Core Position | Substituent | Biological Target | Observed Activity/Correlation | Reference |

|---|---|---|---|---|

| C4 | Methoxy or Hydroxyl groups | CCR4 | Increased antagonist potency. | acs.org |

| C4 & C6 | Disubstitution patterns (e.g., 4-carboxamide and 6-aryl) | IDO1, FGFR1 | Substituents at both positions played a crucial role in inhibition. Specific combinations led to potent activity (e.g., FGFR1 IC50 = 30.2 nM). | nih.gov |

| C3 | Substituted carbohydrazide moiety | IDO1 | Crucial for strong in vitro inhibitory activity (IC50 values of 720 and 770 nM). | nih.gov |

| C5 | Carboxamide derivatives | TTK | Led to single-digit nanomolar TTK inhibitors with good oral bioavailability. | nih.gov |

| C6 | Aryl groups | General kinase inhibition | Crucial for inhibitory activities. | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the 4-(Benzyloxy)-1H-Indazole Core

Systematic modification of the this compound core is a key strategy for developing potent and selective inhibitors for various biological targets, particularly protein kinases. The indazole ring system provides a stable anchor that can be functionalized at multiple positions to enhance target engagement, selectivity, and pharmacokinetic properties.

Key positions for modification on the 1H-indazole scaffold include:

N1-position: Alkylation at the N1 position can influence the compound's orientation within a binding pocket and its metabolic stability. The regioselectivity of N-alkylation can be controlled by the choice of base and solvent, with combinations like sodium hydride in tetrahydrofuran (B95107) often favoring N1 substitution. beilstein-journals.orgbeilstein-journals.org

C3-position: This position is frequently modified to introduce groups that can form key interactions with the target protein. For instance, in the context of kinase inhibition, groups at the C3-position can interact with the hinge region of the ATP-binding site. nih.gov

C5 and C6-positions: These positions are often solvent-exposed and provide opportunities to introduce larger substituents to improve potency or modulate physicochemical properties like solubility without disrupting core binding interactions.

The Benzyloxy Group: The benzyl (B1604629) portion of the 4-benzyloxy group itself can be substituted to probe for additional interactions within the target's binding site.

In the development of pan-Pim kinase inhibitors, a 3-(pyrazin-2-yl)-1H-indazole was used as a starting point. nih.govresearchgate.net Systematic modifications were explored across the scaffold. While this study did not specifically begin with a 4-benzyloxy group, the structure-activity relationship (SAR) findings highlight the importance of substitutions around the entire indazole core, demonstrating a common strategy that would be applied to a this compound starting point. Modifications focused on the C4, C5, and C6 positions of the indazole ring to improve potency and cellular activity.

Positional and Electronic Effects of Substituents on Biological Potency and Selectivity

The placement and electronic nature of substituents on the this compound scaffold play a critical role in determining biological potency and selectivity. nih.gov SAR studies reveal that even minor changes can lead to significant shifts in activity.

The 4-alkoxy group, including the benzyloxy moiety, is crucial as it can act as a hydrogen bond acceptor and its substituent can occupy a specific hydrophobic pocket within the target enzyme. nih.gov The electronic properties of substituents on the benzyl ring can also modulate activity. Studies on other chemical scaffolds have shown that electron-withdrawing groups on a benzyl ring can enhance biological activity in some contexts, while electron-donating groups may be favorable in others, depending on the specific interactions within the target's active site. nih.gov

In a study of indazole derivatives as inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, it was noted that substituent groups at the 4-position of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov This underscores the sensitivity of this position to modification. The benzyloxy group, being larger than simple alkoxy groups like methoxy (B1213986) or ethoxy, would be expected to have a more pronounced steric influence on binding.

The following table illustrates the effect of substituents on the indazole ring from a study on pan-Pim kinase inhibitors, demonstrating the impact of positional modifications.

| Compound | R4 | R5 | R6 | Pim1 IC50 (nM) | Pim2 IC50 (nM) | Pim3 IC50 (nM) |

| 1 | H | H | H | 1200 | 2500 | 1800 |

| 2 | F | H | H | 250 | 1300 | 450 |

| 3 | H | F | H | 130 | 330 | 170 |

| 4 | H | H | F | 180 | 390 | 230 |

Data synthesized from a study on 3-(pyrazin-2-yl)-1H-indazole derivatives. nih.gov

This data shows that the addition of a fluorine atom, an electron-withdrawing group, at positions 4, 5, or 6 generally increases potency against Pim kinases compared to the unsubstituted parent compound. The most significant improvement is seen with substitution at the 5-position.

Pharmacophore Elucidation and Molecular Hybridization Strategies

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For many indazole-based inhibitors, particularly those targeting kinases, the pharmacophore typically consists of:

A hydrogen bond donor (the N1-H of the indazole).

A hydrogen bond acceptor (the N2 nitrogen of the pyrazole (B372694) ring).

A planar aromatic system for π-π stacking interactions.

Specific hydrophobic and/or hydrogen-bonding groups at defined positions on the scaffold that confer potency and selectivity. nih.gov

The 1H-indazole structure is considered an effective hinge-binding fragment in many kinase inhibitors. nih.gov

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric moieties from different bioactive compounds into a single new molecule. This approach has been applied to the indazole scaffold to develop potent inhibitors. For example, researchers have designed novel inhibitors by combining the 1H-indazol-3-amine scaffold with other fragments using scaffold hopping and molecular hybridization strategies to target Fibroblast growth factor receptor (FGFR) kinases. nih.gov This approach led to the identification of potent compounds with nanomolar inhibitory activity. nih.gov

Conformational Analysis and Bioactive Conformations

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and their ability to adopt a specific, low-energy conformation that is complementary to the target's binding site. Conformational analysis and molecular docking are computational tools used to predict these bioactive conformations.

For indazole-based kinase inhibitors, the bioactive conformation typically involves the planar indazole ring system sitting deep within the ATP-binding pocket, with the N1-H and N2 atoms forming hydrogen bonds with the "hinge" region of the kinase. biopolymers.org.ua The benzyloxy group at the 4-position is flexible due to the ether linkage and the rotatable bonds of the benzyl group. Its preferred conformation would be one that allows the benzyl ring to occupy a nearby hydrophobic pocket, potentially forming favorable van der Waals or π-π interactions.

Computational studies, such as molecular docking and molecular dynamics simulations, are crucial for understanding the stable binding modes of these inhibitors. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and explain the observed SAR. For instance, docking studies on indazole derivatives as HIF-1α inhibitors helped to elucidate their binding efficiency and stability within the active site. nih.gov

In Vitro and In Vivo Correlation in SAR Studies

A central goal in drug discovery is to establish a strong correlation between in vitro activity and in vivo efficacy. An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. dissolutiontech.com In the context of SAR studies, this correlation is often qualitative or semi-quantitative, where the potency observed in in vitro assays (e.g., enzyme inhibition, cell proliferation) is used to predict the potential for efficacy in animal models.

The process typically follows these steps:

In Vitro Screening: A series of this compound analogues are synthesized and tested in biochemical assays (e.g., kinase inhibition assays) to determine their potency, often measured as an IC50 value. biopolymers.org.ua

Cellular Assays: Promising compounds from the initial screen are then evaluated in cell-based assays to confirm their activity in a more complex biological environment and to assess factors like cell permeability.

In Vivo Studies: A select number of compounds with potent in vitro and cellular activity are advanced into in vivo studies (e.g., in mouse models of a specific disease) to evaluate their efficacy, pharmacokinetics, and tolerability.

For example, a study on 4-phenyl-1H-indazole derivatives targeting the PD-1/PD-L1 interaction identified a lead compound, Z13, with a potent IC50 of 189.6 nM in an in vitro binding assay. nih.gov This strong in vitro result prompted further investigation, and the compound subsequently demonstrated significant in vivo antitumor efficacy in a melanoma mouse model, showing a good correlation between the initial SAR findings and the desired in vivo outcome. nih.gov Similarly, a potent pan-BCR-ABL inhibitor from the 3-aminoindazole class showed excellent in vitro potency (IC50 < 0.5 nM) and also strongly inhibited the proliferation of cancer cells in vitro and in cell-based models expressing the target protein, justifying its potential as a promising candidate for in vivo studies. nih.gov

Computational Chemistry and in Silico Approaches in Indazole Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of indazole derivatives and in identifying key interactions that contribute to their biological activity.

In studies involving indazole derivatives, molecular docking has been employed to elucidate their interactions with various protein targets, including kinases, enzymes, and receptors. For instance, docking studies of N-substituted indazole-3-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) have revealed crucial binding interactions within the active site. nih.gov Similarly, docking analyses of other indazole analogs have identified key amino acid residues responsible for anchoring the ligand, often involving a network of hydrogen bonds and hydrophobic interactions. researchgate.net

A representative molecular docking study on a series of 1H-indazole derivatives targeting a specific protein might yield the following interaction profile:

| Compound Derivative | Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Indazole-A | Tyr248, Lys273, Val268, Arg171 | Hydrogen Bond, Hydrophobic | -7.45 |

| Indazole-B | Ser21, Arg171 | Hydrogen Bond | -6.20 |

| Indazole-C | Arg248, Lys273 | Hydrogen Bond, Hydrophobic | -6.46 |

This table is illustrative and based on findings for various indazole derivatives to demonstrate the type of data generated from molecular docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

Several QSAR studies have been conducted on indazole derivatives to understand the structural requirements for their activity against various targets. nih.goveurekaselect.com These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The models are generated by correlating the biological activity of a series of compounds with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed that both steric and electrostatic fields play a crucial role in determining their inhibitory potency. nih.gov The resulting contour maps from such studies can guide the design of new analogs with improved activity by indicating regions where bulky groups or specific electrostatic properties are favored or disfavored.

In the context of 4-(Benzyloxy)-1H-indazole, a QSAR model for a relevant biological target would consider descriptors such as:

Topological descriptors: Molecular weight, number of rotatable bonds (the benzyloxy group adds flexibility).

Electronic descriptors: Dipole moment, partial charges on atoms.

Steric descriptors: Molar refractivity, volume of the benzyloxy group.

A hypothetical QSAR equation for a series of indazole derivatives might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method is used to assess the stability of the binding pose predicted by molecular docking and to study the conformational changes in both the ligand and the protein upon binding.

MD simulations have been applied to various indazole derivative-protein complexes to validate docking results and to gain a deeper understanding of the binding mechanism. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which is crucial for binding affinity.

| Simulation Parameter | Indazole Derivative Complex | Apo-protein | Interpretation |

| Average RMSD (Å) | 2.5 | 2.1 | Stable binding of the ligand |

| Average RMSF of binding site residues (Å) | 1.8 | 1.5 | Minor fluctuations upon ligand binding |

| Occupancy of key H-bonds (%) | > 80% | N/A | Stable hydrogen bond interactions |

This table presents typical data obtained from an MD simulation study of a ligand-protein complex, illustrating the insights gained into the stability of the interaction.

Quantum Chemical Calculations (e.g., DFT, GIAO-NMR) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These methods provide valuable information about molecular orbitals, charge distribution, and spectroscopic properties.

For indazole derivatives, DFT calculations have been used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Predict spectroscopic properties, such as NMR chemical shifts. Gauge-Invariant Atomic Orbital (GIAO) calculations are particularly useful for predicting NMR spectra, which can aid in the structural elucidation of newly synthesized compounds. nih.govbohrium.com

A DFT study of this compound would provide insights into the electronic effects of the benzyloxy group on the indazole ring. The electron-donating nature of the benzyloxy group would be expected to influence the electron density distribution and the energies of the frontier molecular orbitals.

| Quantum Chemical Parameter | Calculated Value for a Representative Indazole Derivative |

| HOMO Energy (eV) | -6.20 |

| LUMO Energy (eV) | -1.50 |

| HOMO-LUMO Gap (eV) | 4.70 |

| Dipole Moment (Debye) | 3.50 |

This table shows representative data from DFT calculations on an indazole derivative, highlighting key electronic properties. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening